![molecular formula C17H16IN3O2 B4741441 N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide](/img/structure/B4741441.png)
N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide
Overview
Description
N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide, also known as IPN or TPN-171, is a novel small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This compound was first synthesized in 2008 and has since been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide involves its binding to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to the downregulation of several signaling pathways that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer effects, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the replication of the hepatitis C virus and can also act as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide is its high potency and specificity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent in other diseases, such as viral infections and inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying this compound's anticancer effects and to identify potential biomarkers for patient selection in clinical trials.
Scientific Research Applications
N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide has been the subject of extensive scientific research, particularly in the field of cancer treatment. Studies have shown that this compound is a potent inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer. Inhibition of CK2 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[4-iodo-2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O2/c18-13-5-6-15(20-16(22)12-4-3-7-19-11-12)14(10-13)17(23)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQJQHGMMVXMID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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